BI 811283 was developed by Boehringer Ingelheim and has been primarily studied for its potential in treating various advanced solid tumors. As an Aurora B kinase inhibitor, it is classified under targeted cancer therapies, which aim to selectively inhibit specific pathways involved in tumorigenesis .
The molecular structure of BI 811283 can be described as follows:
The compound features a diaminopyrimidine scaffold, which is critical for its binding affinity to the ATP-binding site of Aurora B kinase. The structural conformation allows for effective interaction with key amino acid residues within the binding pocket, facilitating its inhibitory action .
BI 811283 primarily undergoes interactions that are characteristic of competitive inhibitors. Upon binding to Aurora B kinase, it prevents ATP from accessing the active site, thus inhibiting the phosphorylation of target substrates involved in mitotic progression. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. The compound's effectiveness has been evaluated through various biochemical assays that measure its impact on histone H3 phosphorylation levels, which serve as a biomarker for Aurora B activity .
The mechanism of action of BI 811283 involves the following steps:
Pharmacodynamic studies have shown that increased doses of BI 811283 correlate with decreased levels of phosphorylated histone H3, indicating effective target engagement .
These properties are crucial for formulating BI 811283 into suitable drug delivery systems for clinical applications .
BI 811283 has shown promise in preclinical and clinical settings as a potential treatment for various cancers, including:
The ongoing research continues to explore its applications in different cancer types and treatment regimens, focusing on optimizing dosing strategies and minimizing side effects associated with traditional chemotherapy .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3